4- vs 5-Position Substitution: Exit Vector Geometry
The target compound places the piperidin-4-ylethyl substitution at the 4-position of the isoindoline-1,3-dione ring, whereas the commercially available 5-piperidinyl analog (Sigma-Aldrich Cat. No. 934402) places a piperidin-4-yl group at the 5-position via a direct C–C bond . The 4-position substitution of the target compound positions the conjugation handle on the same side of the phthalimide ring as the glutarimide carbonyl, projecting the linker attachment point in a distinct spatial orientation compared to the 5-substituted analog. Additionally, the target compound incorporates a two-carbon ethyl spacer between the isoindoline ring and the piperidine moiety, while the 5-piperidinyl analog uses a direct ring-to-ring attachment. This ethyl spacer increases the distance between the CRBN-binding glutarimide and the linker attachment point by approximately two bond lengths (~2.5 Å per bond), providing greater conformational freedom and potentially reducing steric clashes in ternary complex formation [1]. The molecular formula of the target compound (C20H23N3O4, MW 369.4 g/mol) further differentiates it from the 5-substituted analog, which typically exists as the hydrochloride salt with distinct physicochemical properties.
| Evidence Dimension | Substitution position and spacer length on isoindoline ring |
|---|---|
| Target Compound Data | 4-position substitution; ethyl (-CH2-CH2-) spacer between isoindoline ring and piperidin-4-yl moiety; molecular formula C20H23N3O4, MW 369.4 g/mol |
| Comparator Or Baseline | 5-piperidinyl analog: 5-position substitution; direct C–C bond (zero-atom spacer); exists as hydrochloride salt |
| Quantified Difference | Positional isomer (4- vs. 5-substitution); spacer difference of 2 carbon atoms (~2.5–3.0 Å additional reach from the CRBN-binding core); molecular formula and salt form differ |
| Conditions | Structural comparison based on chemical structure; no direct comparative biochemical assay data available for the target compound |
Why This Matters
The 4-position exit vector with ethyl spacer enables linker trajectories that are inaccessible with 5-substituted or directly-attached analogs, potentially critical for achieving productive ternary complex formation with specific target proteins.
- [1] Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. — Discussion of linker geometry and exit vector importance in PROTAC design. View Source
